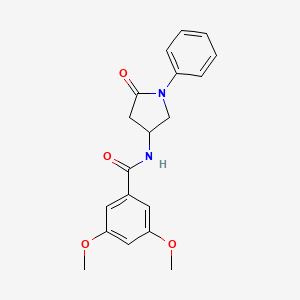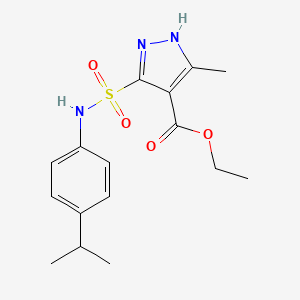
ethyl 5-(N-(4-isopropylphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “ethyl 5-(N-(4-isopropylphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate” is an organic compound containing several functional groups including an ethyl group, a sulfamoyl group, a methyl group, and a carboxylate group . The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the sulfamoyl group could be introduced via a sulfonation reaction . The ethyl group could be introduced via a Friedel-Crafts alkylation . The specific synthesis route would depend on the desired final product and the starting materials available .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole ring suggests that the compound has a cyclic structure . The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the sulfamoyl group could participate in substitution reactions . The ethyl group could undergo reactions such as oxidation or elimination .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, it is likely to have a relatively high boiling point due to the presence of the sulfamoyl group . Its solubility in water would depend on the balance of hydrophilic and hydrophobic groups in its structure .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Facile Synthesis of Pyrazolo[3,4-b]pyridine Derivatives : A study by Ghaedi et al. (2015) reported an efficient synthesis method for novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through the condensation of pyrazole-5-amine derivatives and activated carbonyl groups. This process yields new N-fused heterocycle products in good to excellent yields, highlighting the chemical versatility and potential application in creating complex molecular architectures (Ghaedi et al., 2015).
Crystal Structure of a Triazaoxatricyclodecadiene Derivative : The work of Gelli et al. (1994) detailed the crystal structure of a closely related compound, shedding light on the intricate molecular geometry and potential for forming rigid skeletons crucial for material science and molecular engineering applications (Gelli et al., 1994).
Functional Applications and Material Synthesis
Condensed Pyrazoles Synthesis via Pd-Catalyzed Cross-Coupling Reactions : Arbačiauskienė et al. (2011) explored the use of ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates as precursors in Sonogashira-type cross-coupling reactions. This synthesis route led to various condensed pyrazoles, demonstrating the compound's role in creating pharmacologically relevant structures and potential materials (Arbačiauskienė et al., 2011).
Coordination Polymers for Luminescence and Thermal Properties : Cheng et al. (2017) reported the synthesis of d^10 metal coordination polymers using bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands derived from ethyl 3-methyl-1H-pyrazole-4-carboxylate. These polymers exhibit significant thermal and luminescence properties, suggesting applications in optoelectronic devices and materials science (Cheng et al., 2017).
Corrosion Inhibition and Material Protection
- Pyranpyrazole Derivatives as Corrosion Inhibitors : Dohare et al. (2017) developed new pyranpyrazole derivatives for the corrosion inhibition of mild steel in industrial processes. These compounds exhibit high efficiency and adherence to the metal surface, demonstrating the potential of related pyrazole derivatives in protecting materials from corrosion (Dohare et al., 2017).
Mécanisme D'action
Target of Action
Similar compounds are often involved in suzuki–miyaura cross-coupling reactions . These reactions typically involve transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
The compound likely interacts with its targets through a series of steps. In Suzuki–Miyaura coupling reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The suzuki–miyaura coupling reaction, which this compound may be involved in, is a key process in the synthesis of various organic compounds . The downstream effects would depend on the specific context and the other reactants involved in the reaction.
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific context in which it is used. In the context of Suzuki–Miyaura coupling reactions, the result is the formation of a new carbon–carbon bond . This can lead to the synthesis of a wide range of organic compounds.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For example, the Suzuki–Miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions . The specific environmental factors that influence the action of ethyl 5-(N-(4-isopropylphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate would depend on the specific context and conditions under which the reaction is carried out.
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it is a solid, it could pose a dust explosion hazard. If it is a liquid, it could pose a fire hazard. It could also pose health hazards if ingested, inhaled, or comes into contact with the skin .
Orientations Futures
Propriétés
IUPAC Name |
ethyl 5-methyl-3-[(4-propan-2-ylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S/c1-5-23-16(20)14-11(4)17-18-15(14)24(21,22)19-13-8-6-12(7-9-13)10(2)3/h6-10,19H,5H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBRXULZDWRPDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1S(=O)(=O)NC2=CC=C(C=C2)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide](/img/structure/B2897490.png)
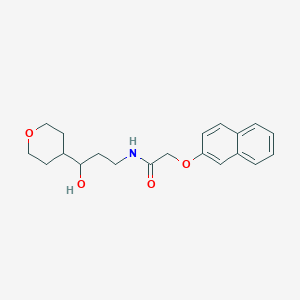
![N-(3,4-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2897492.png)
![{[4-(Trifluoromethyl)phenyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2897494.png)
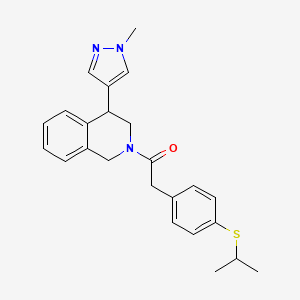
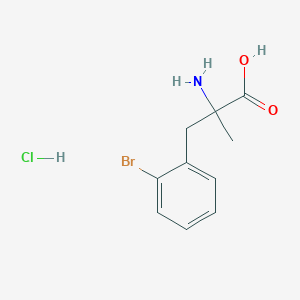

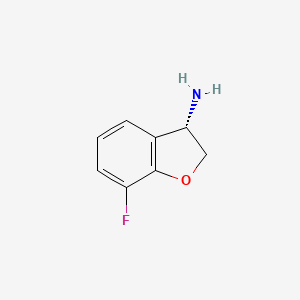
![1-[4-(2-Chloropropanoyl)piperazin-1-yl]-2-(4-ethylphenoxy)propan-1-one](/img/structure/B2897505.png)

![Methyl 2-cinnamamido-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2897509.png)
![N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-methylbenzamide](/img/structure/B2897510.png)
![(E)-N-(5,5-dioxido-3-(p-tolyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-nitrobenzamide](/img/structure/B2897511.png)
